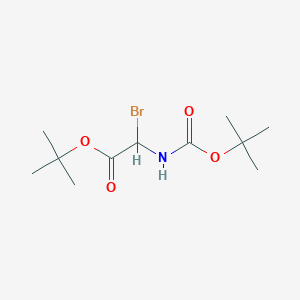

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a useful research compound. Its molecular formula is C11H20BrNO4 and its molecular weight is 310.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 117833-60-0, is a halogenated compound widely utilized in organic synthesis, particularly in pharmaceutical applications. This compound has garnered attention for its potential biological activities, including its role as an alkylating agent and its application in synthesizing various bioactive molecules.

- Molecular Formula : C11H20BrNO4

- Molecular Weight : 310.18 g/mol

- IUPAC Name : tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

- SMILES : CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br

This compound is characterized by its stability and reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites on biomolecules, leading to modifications that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of cancer therapy, where such compounds can induce cytotoxicity in tumor cells.

Case Studies and Research Findings

- Pharmaceutical Synthesis :

- Cytotoxicity Studies :

- In a study involving Trifluoroselenomethionine (TFSeM), a compound synthesized from related structures, it was found that TFSeM exhibited enhanced cytotoxicity against HCT-116 human colon cancer cells compared to its parent compound, selenomethionine (SeM). This suggests that structural modifications similar to those seen in this compound can lead to improved biological activity .

- Enzymatic Inhibition :

Data Table: Biological Activity Overview

Applications De Recherche Scientifique

Organic Synthesis

- Intermediate for Complex Molecules: tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is commonly used as an intermediate in the synthesis of more complex organic molecules. It can undergo various transformations such as nucleophilic substitution and elimination reactions to yield diverse chemical entities .

- Synthesis of Amino Acids and Peptides: The compound serves as a precursor for the synthesis of amino acids and peptide derivatives, which are crucial for biological studies and drug development.

Biological Research

- Enzyme Mechanism Studies: Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the amine to engage in biochemical pathways .

- Drug Development: Its role as a precursor in pharmaceutical chemistry is significant, especially in developing compounds targeting the central nervous system. The ability to modify the amine functionality allows for the design of novel therapeutics .

Medicinal Chemistry

- Pharmaceutical Applications: The compound is involved in synthesizing various pharmaceutical agents, particularly those with potential neuroactive properties. Its stability during synthesis makes it an attractive choice for medicinal chemists looking to optimize drug candidates .

- Agrochemical Development: Beyond pharmaceuticals, it also finds applications in creating agrochemicals, contributing to the development of new pesticides and herbicides.

Case Study 1: Synthesis of Neuroactive Compounds

A study demonstrated the use of this compound in synthesizing a series of neuroactive compounds that showed promising results in preclinical trials for treating neurodegenerative diseases. The compound's ability to protect amine functionalities while allowing for subsequent modifications was critical in optimizing lead compounds.

Case Study 2: Enzyme Inhibition Studies

In another research effort, this compound was employed to explore the inhibition mechanisms of specific enzymes related to cancer metabolism. By modifying the amine group post-deprotection, researchers could create analogs that selectively inhibited target enzymes, providing insights into potential therapeutic strategies.

Propriétés

IUPAC Name |

tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGAAZPKHKBDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454441 |

Source

|

| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117833-60-0 |

Source

|

| Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.